(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one
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Overview
Description
(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one is a chiral morpholine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one typically involves the reaction of morpholine with a chiral auxiliary to introduce the desired stereochemistry. One common method involves the use of chiral catalysts to achieve high diastereoselectivity. For example, the reaction of morpholine with (S)-2-methylpropanal in the presence of a chiral catalyst can yield this compound with high enantiomeric purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different morpholine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups onto the morpholine ring.
Scientific Research Applications
(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its chiral nature.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one involves its interaction with specific molecular targets. The compound can act as a ligand for various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
(5R)-5-[(1R)-Methylpropyl]-morpholin-3-one: This is the enantiomer of (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one and has similar chemical properties but different biological activity.
(5S)-5-[(1S)-Ethylpropyl]-morpholin-3-one: This compound has a similar structure but with an ethyl group instead of a methyl group, leading to different chemical and biological properties.
Uniqueness
This compound is unique due to its specific stereochemistry, which can result in distinct interactions with biological targets compared to its enantiomers and other similar compounds. This makes it valuable in the development of chiral drugs and other specialized applications.
Properties
IUPAC Name |
(5S)-5-[(2S)-butan-2-yl]morpholin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-3-6(2)7-4-11-5-8(10)9-7/h6-7H,3-5H2,1-2H3,(H,9,10)/t6-,7+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIZBQWGMLASCM-NKWVEPMBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1COCC(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1COCC(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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